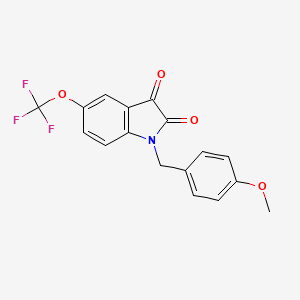

![molecular formula C31H29N5O3S2 B611806 5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid](/img/structure/B611806.png)

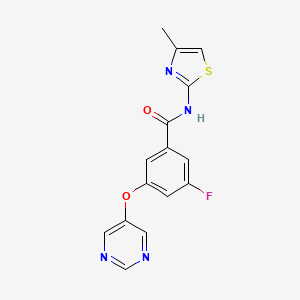

5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid

Vue d'ensemble

Description

WEHI-539 est un inhibiteur de petite molécule spécifiquement conçu pour cibler la protéine anti-apoptotique BCL-XL, un membre de la famille des protéines BCL-2. Ce composé a été développé par le Walter and Eliza Hall Institute of Medical Research (WEHI) et a montré un potentiel significatif pour induire l'apoptose dans les cellules cancéreuses en se liant sélectivement à BCL-XL .

Applications De Recherche Scientifique

Chemistry: Used as a tool compound to study the BCL-2 family of proteins and their role in apoptosis.

Biology: Employed in research to understand the mechanisms of cell death and survival, particularly in cancer cells.

Industry: Utilized in the development of new therapeutic strategies targeting the BCL-2 family of proteins.

Analyse Biochimique

Biochemical Properties

WEHI-539 is a potent inhibitor of the Bcl-XL protein, with an IC50 value of 1.1 nM . Bcl-XL is a member of the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis. WEHI-539 binds to the BH3-binding groove of Bcl-XL, preventing it from interacting with pro-apoptotic proteins such as BAX and BAK . This interaction leads to the activation of the apoptotic pathway, resulting in cell death. The compound does not significantly affect other Bcl-2 family members, such as Bcl-2, Mcl-1, or Bcl-W, making it highly selective for Bcl-XL .

Cellular Effects

WEHI-539 has been shown to induce apoptosis in various cancer cell lines, particularly those that are dependent on Bcl-XL for survival . The compound disrupts the interaction between Bcl-XL and pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway . This results in the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death . Additionally, WEHI-539 has been observed to enhance the cytotoxic effects of other chemotherapeutic agents, such as carboplatin, by promoting apoptosis .

Molecular Mechanism

At the molecular level, WEHI-539 exerts its effects by binding to the BH3-binding groove of Bcl-XL with high affinity (Kd = 0.6 nM) . This binding prevents Bcl-XL from sequestering pro-apoptotic proteins like BAX and BAK, which are essential for the initiation of apoptosis . By inhibiting Bcl-XL, WEHI-539 promotes the activation of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases . This cascade of events ultimately results in programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of WEHI-539 have been studied over various time points. The compound has been shown to induce apoptosis within hours of treatment, with significant cell death observed within 24 hours . Long-term studies have demonstrated that WEHI-539 remains effective in inducing apoptosis over extended periods, although its stability and degradation in biological systems have not been extensively characterized . Additionally, the compound has been shown to sensitize cancer cells to other chemotherapeutic agents, enhancing their cytotoxic effects over time .

Dosage Effects in Animal Models

In animal models, the effects of WEHI-539 have been studied at various dosages. The compound has been shown to induce apoptosis in a dose-dependent manner, with higher doses resulting in increased cell death . At very high doses, WEHI-539 has been observed to cause toxicity, particularly in tissues that are dependent on Bcl-XL for survival, such as platelets . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

WEHI-539 is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . The compound is subject to oxidation, reduction, and conjugation reactions, which facilitate its excretion from the body . The specific enzymes involved in the metabolism of WEHI-539 have not been fully elucidated, but it is likely that cytochrome P450 enzymes play a significant role . Additionally, the compound’s metabolites have been shown to retain some biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells, WEHI-539 is transported and distributed primarily through passive diffusion . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in the mitochondria, where it exerts its apoptotic effects . Additionally, WEHI-539 has been shown to bind to plasma proteins, which may influence its distribution and bioavailability in vivo . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

WEHI-539 is predominantly localized to the mitochondria, where it interacts with Bcl-XL to induce apoptosis . The compound’s targeting to the mitochondria is facilitated by its lipophilic nature, which allows it to readily cross the mitochondrial membrane . Once inside the mitochondria, WEHI-539 binds to the BH3-binding groove of Bcl-XL, preventing it from sequestering pro-apoptotic proteins and promoting the activation of the intrinsic apoptotic pathway . This subcellular localization is critical for the compound’s ability to induce programmed cell death .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse de WEHI-539 implique plusieurs étapes, commençant par la préparation de l'échafaudage benzothiazole hydrazone. Les étapes clés incluent :

Formation du noyau benzothiazole : Ceci est obtenu par la condensation du 2-aminothiophénol avec des acides carboxyliques ou leurs dérivés.

Formation d'hydrazone : Le noyau benzothiazole est ensuite réagi avec des dérivés d'hydrazine pour former la liaison hydrazone.

Couplage final : L'intermédiaire hydrazone est couplé à un dérivé d'acide thiazole carboxylique pour donner WEHI-539.

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques pour WEHI-539 ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard telles que les réactions de condensation, la purification par chromatographie sur colonne et la cristallisation .

Types de Réactions :

Oxydation et Réduction : WEHI-539 peut subir des réactions d'oxydation et de réduction, en particulier au niveau de la liaison hydrazone.

Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau des cycles benzothiazole et thiazole.

Réactifs et Conditions Communes :

Agents oxydants : Peroxyde d'hydrogène ou autres peroxydes.

Agents réducteurs : Borohydrure de sodium ou hydrure de lithium aluminium.

Réactifs de substitution : Agents halogénants comme le brome ou le chlore.

Principaux Produits Formés :

Oxydation : Dérivés oxydés de la liaison hydrazone.

Réduction : Formes réduites de la liaison hydrazone.

Substitution : Dérivés halogénés des cycles benzothiazole et thiazole.

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme composé outil pour étudier la famille des protéines BCL-2 et son rôle dans l'apoptose.

Biologie : Employé dans la recherche pour comprendre les mécanismes de la mort cellulaire et de la survie, en particulier dans les cellules cancéreuses.

Industrie : Utilisé dans le développement de nouvelles stratégies thérapeutiques ciblant la famille des protéines BCL-2.

5. Mécanisme d'Action

WEHI-539 exerce ses effets en se liant sélectivement à la protéine BCL-XL, inhibant sa fonction anti-apoptotique. Cette liaison perturbe l'interaction entre BCL-XL et les protéines pro-apoptotiques, conduisant à l'activation de la voie apoptotique intrinsèque. Le composé cible spécifiquement le domaine BH3 de BCL-XL, l'empêchant de séquestrer les protéines pro-apoptotiques comme BAX et BAK, favorisant ainsi la mort cellulaire dans les cellules cancéreuses .

Composés Similaires :

Navitoclax (ABT-263) : Un autre inhibiteur de la famille BCL-2 qui cible à la fois BCL-2 et BCL-XL mais a un spectre d'activité plus large que WEHI-539.

ABT-199 (Venetoclax) : Inhibe sélectivement BCL-2 mais pas BCL-XL, ce qui le différencie de WEHI-539.

A-1155463 : Un composé similaire à WEHI-539 mais avec une sélectivité et une puissance améliorées pour BCL-XL.

Unicité de WEHI-539 : WEHI-539 est unique en raison de sa forte sélectivité pour BCL-XL par rapport aux autres protéines de la famille BCL-2. Cette sélectivité minimise les effets hors cible et en fait un outil précieux pour étudier le rôle spécifique de BCL-XL dans l'apoptose et le cancer .

Mécanisme D'action

WEHI-539 exerts its effects by selectively binding to the BCL-XL protein, inhibiting its anti-apoptotic function. This binding disrupts the interaction between BCL-XL and pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. The compound specifically targets the BH3 domain of BCL-XL, preventing it from sequestering pro-apoptotic proteins like BAX and BAK, thereby promoting cell death in cancer cells .

Comparaison Avec Des Composés Similaires

Navitoclax (ABT-263): Another BCL-2 family inhibitor that targets both BCL-2 and BCL-XL but has a broader spectrum of activity compared to WEHI-539.

ABT-199 (Venetoclax): Selectively inhibits BCL-2 but not BCL-XL, making it different from WEHI-539.

A-1155463: A compound similar to WEHI-539 but with improved selectivity and potency for BCL-XL.

Uniqueness of WEHI-539: WEHI-539 is unique due to its high selectivity for BCL-XL over other BCL-2 family proteins. This selectivity minimizes off-target effects and makes it a valuable tool for studying the specific role of BCL-XL in apoptosis and cancer .

Propriétés

IUPAC Name |

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)/b35-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMWZKPAXZBYEH-JWHWKPFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744277 | |

| Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431866-33-9 | |

| Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

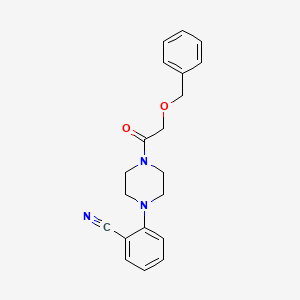

![(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol](/img/structure/B611724.png)

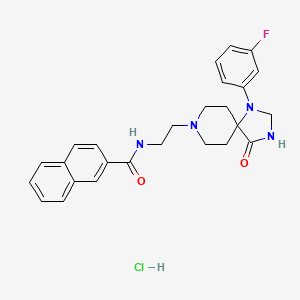

![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)

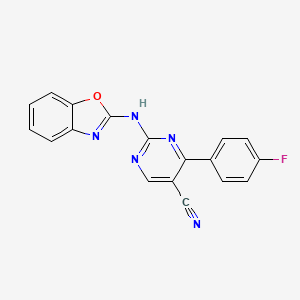

![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)

![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)